2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
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Overview
Description
2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is a complex organic compound that features a piperazine ring substituted with a 4-fluorophenylsulfonyl group and a furan ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step often involves the reaction of piperazine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the 4-((4-Fluorophenyl)sulfonyl)piperazine intermediate.
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Attachment of the Furan Ring: : The next step involves the introduction of the furan ring. This can be achieved by reacting the intermediate with a furan-2-yl ethanol derivative under appropriate conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Furan-2-yl acetaldehyde or furan-2-yl acetic acid.
Reduction: 2-(4-((4-Fluorophenyl)sulfanyl)piperazin-1-yl)-1-(furan-2-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound can be used in studies involving receptor binding and enzyme inhibition due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The furan ring may also contribute to binding affinity through π-π interactions with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
- 2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
Uniqueness
Compared to similar compounds, 2-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-1-(furan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4S/c17-13-3-5-14(6-4-13)24(21,22)19-9-7-18(8-10-19)12-15(20)16-2-1-11-23-16/h1-6,11,15,20H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCIDQPBFVTPAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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